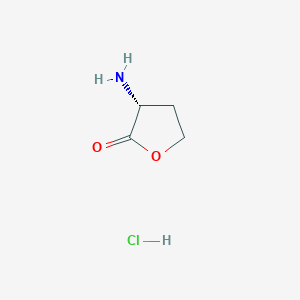
4-Oxoretinoic acid
Vue d'ensemble
Description
L'acide tout-trans-4-oxo-rétinoïque est un métabolite actif de la vitamine A. C'est un rétinoïde qui consiste en l'acide tout-trans-rétinoïque portant un substituant oxo en position 4 sur le cycle cyclohexényle . Ce composé joue un rôle important dans divers processus biologiques, notamment la régulation de la transcription des gènes par liaison aux récepteurs nucléaires de l'acide rétinoïque .
Applications De Recherche Scientifique
All-trans-4-oxo-retinoic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a crucial role in the regulation of gene expression and cellular differentiation.
Medicine: Investigated for its potential use in the treatment of skin diseases and certain types of cancer.
Industry: Utilized in the formulation of cosmetic products due to its effects on skin health and appearance.
Mécanisme D'action
Target of Action
4-Oxoretinoic acid, an active metabolite of vitamin A, primarily targets the nuclear retinoic acid receptors (RARs) . These receptors play a crucial role in regulating gene transcription and are involved in various biological processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets, the RARs, by binding to them . This binding induces gene transcription, which can lead to various cellular changes .
Biochemical Pathways
The biochemical pathway of this compound involves its formation from all-trans-retinoic acid by several cytochrome P450 (CYP) isoforms, including CYP1A1, CYP3A7, and CYP26A1 . Once formed, this compound can exert its effects by binding to RARs and influencing gene transcription . The exact downstream effects of these pathways are still under investigation.
Pharmacokinetics
It is known that this compound is an active metabolite of all-trans-retinoic acid, suggesting that it may share similar adme properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in gene transcription due to its interaction with RARs . This can lead to various cellular responses, including changes in cell proliferation, differentiation, and apoptosis . In mouse skin, topical this compound has been shown to promote significant epidermal hyperplasia and metaplasia .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical pathway of 4-Oxoretinoic acid involves its formation from all-trans-retinoic acid by several cytochrome P450 (CYP) isoforms, including CYP1A1, CYP3A7, and CYP26A1. Once formed, this compound can exert its effects by binding to Retinoic Acid Receptors (RARs) and influencing gene transcription.
Cellular Effects
This compound promotes significant epidermal hyperplasia and metaplasia in mouse tail . It induces a moderate response for epidermal inflammation, compared with retinal . It also regulates exosome secretion, which mediates intercellular communication, by Retinoic Acid-Crabp1 signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds and activates transcription of the retinoic acid receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the decline in plasma drug concentrations occurs within one to two weeks of initiation of treatment, and possibly as early as three days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin A . It is metabolized from all-trans-retinoic acid by several cytochrome P450 (CYP) isoforms.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acide tout-trans-4-oxo-rétinoïque peut être synthétisé par oxydation de l'acide tout-trans-rétinoïque. Le processus implique l'utilisation d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées pour introduire le groupe oxo en position 4 de la molécule d'acide rétinoïque .
Méthodes de production industrielle
Dans les milieux industriels, la production d'acide tout-trans-4-oxo-rétinoïque implique généralement la chromatographie liquide haute performance (HPLC) pour la séparation et la purification du composé. L'utilisation de la spectrométrie de masse en tandem (MS/MS) permet la détermination et la quantification sensibles du composé dans divers échantillons .
Analyse Des Réactions Chimiques
Types de réactions
L'acide tout-trans-4-oxo-rétinoïque subit plusieurs types de réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut se produire, conduisant à la formation de dérivés plus oxydés.
Réduction : Le groupe oxo peut être réduit à nouveau en groupe hydroxyle dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution où le groupe oxo est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles en fonction du produit de substitution souhaité.
Principaux produits formés
Oxydation : Dérivés de l'acide rétinoïque plus oxydés.
Réduction : Acide tout-trans-rétinoïque.
Substitution : Divers dérivés de l'acide rétinoïque substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L'acide tout-trans-4-oxo-rétinoïque a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Joue un rôle crucial dans la régulation de l'expression des gènes et de la différenciation cellulaire.
Industrie : Utilisé dans la formulation de produits cosmétiques en raison de ses effets sur la santé et l'apparence de la peau.
Mécanisme d'action
L'acide tout-trans-4-oxo-rétinoïque exerce ses effets en se liant aux récepteurs nucléaires de l'acide rétinoïque (RAR). Cette liaison induit des changements conformationnels dans les récepteurs, leur permettant d'interagir avec des séquences d'ADN spécifiques et de réguler la transcription des gènes cibles . Le composé influence diverses voies moléculaires impliquées dans la prolifération cellulaire, la différenciation et l'apoptose .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide tout-trans-rétinoïque : Le composé parent de l'acide tout-trans-4-oxo-rétinoïque, sans le groupe oxo en position 4.
Acide 13-cis-rétinoïque : Un isomère de l'acide tout-trans-rétinoïque avec un arrangement spatial différent des doubles liaisons.
Acide 9-cis-rétinoïque : Un autre isomère de l'acide rétinoïque avec des activités biologiques distinctes.
Unicité
L'acide tout-trans-4-oxo-rétinoïque est unique en raison de la présence du groupe oxo en position 4, ce qui améliore sa capacité à induire la transcription des gènes via les RAR . Cette modification structurelle confère des activités biologiques distinctes par rapport aux autres isomères de l'acide rétinoïque .
Propriétés
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-FRCNGJHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865895 | |
| Record name | 4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-oxo-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38030-57-8 | |
| Record name | 4-Oxoretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38030-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxoretinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038030578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXOTRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN45G18UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-oxo-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)





![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)


